Home > Products > Screening Compounds P46331 > N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-4-ethoxybenzamide
N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-4-ethoxybenzamide - 1005294-35-8

N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-4-ethoxybenzamide

Catalog Number: EVT-2838314
CAS Number: 1005294-35-8
Molecular Formula: C21H21N3O4S
Molecular Weight: 411.48
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(3-(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)benzamide

Compound Description: N-(3-(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)benzamide is a novel derivative synthesized as part of a study focusing on preparing new N-(3-(6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)phenyl)benzamide and sulphonamide compounds. [] These derivatives were evaluated for their antimicrobial activities against various microorganisms and demonstrated good to moderate activity. []

Relevance: This compound is structurally related to 4-ethoxy-N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide by sharing the core structure of an N-(3-substituted phenyl)benzamide. Both compounds feature a pyridazine ring system, although with different substituents at the 6-position (methyl-[1,2,4]triazolo group vs. ethylsulfonyl). []

N-(3-(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)sulfonamide

Compound Description: N-(3-(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)sulfonamide represents another novel derivative synthesized in the same study as the previous compound. [] This derivative also exhibited good to moderate antimicrobial activity against tested microorganisms. []

2,3-Dichloro-N-(4-(4-methyl-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)phenyl)benzamide (1c)

Compound Description: 2,3-Dichloro-N-(4-(4-methyl-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)phenyl)benzamide (compound 1c) is a 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivative synthesized and evaluated for cardiotonic activity. [] This compound exhibited a clear cardiotonic effect compared to Levosimendan (CAS 141505-33-1), another 3(2H)-pyridazinone derivative. []

4-Amino-3-methyl-N-(4-(4-methyl-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)phenyl)benzamide (1d)

Compound Description: 4-Amino-3-methyl-N-(4-(4-methyl-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)phenyl)benzamide (compound 1d) is another 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivative that displayed significant cardiotonic activity in comparison to Levosimendan. []

Relevance: Similar to compound 1c, this compound shares the benzamide-substituted phenyl core structure with 4-ethoxy-N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide. Both compounds contain a pyridazine ring, albeit with different substitution patterns and saturation. []

3-Methyl-4-nitro-N-(4-(6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)phenyl)benzamide (2a)

Compound Description: 3-Methyl-4-nitro-N-(4-(6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)phenyl)benzamide (compound 2a) is another derivative belonging to the 6-phenyl-4,5-dihydro-3(2H)-pyridazinone class synthesized and investigated for its cardiotonic properties. [] It showed a clear cardiotonic effect when compared to Levosimendan. []

Relevance: This compound shares the benzamide-substituted phenyl motif with 4-ethoxy-N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide. Both compounds incorporate a pyridazinone ring system, with differences in substitution patterns and saturation levels. []

4-Amino-3-methyl-N-(4-(6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)phenyl)benzamide (2d)

Compound Description: 4-Amino-3-methyl-N-(4-(6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)phenyl)benzamide (compound 2d) is a 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivative that showed pronounced cardiotonic activity compared to Levosimendan. []

Relevance: Like the other compounds in this series, this derivative shares the benzamide-substituted phenyl core structure with 4-ethoxy-N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide. Both also feature a pyridazinone ring, but with variations in the substitution patterns and saturation levels. []

4-Benzyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one

Compound Description: 4-Benzyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one was analyzed in a study focusing on the crystal structures and Hirshfeld surface analyses of two pyridazinone derivatives. [] In the crystal structure of this compound, adjacent molecules form inversion dimers with an (8) ring motif linked by a pair of N—H⋯O hydrogen bonds. []

Methyl 2-[5-(2,6-dichlorobenzyl)-6-oxo-3-phenyl-1,4,5,6-tetrahydropyridazin-1-yl]acetate

Compound Description: Methyl 2-[5-(2,6-dichlorobenzyl)-6-oxo-3-phenyl-1,4,5,6-tetrahydropyridazin-1-yl]acetate is the second pyridazinone derivative whose crystal structure and Hirshfeld surface analysis were investigated in the same study as the previous compound. [] Its crystal structure is characterized by intermolecular C—H⋯O interactions. []

Relevance: This compound shares the tetrahydropyridazinone core structure with 4-ethoxy-N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide, despite differences in specific substitutions on the ring. []

(1S,4S)-2,2-Dimethyl-5-(6-phenylpyridazin-3-yl)-5-aza-2-azoniabicyclo[2.2.1]heptane ([H]A-585539)

Compound Description: (1S,4S)-2,2-Dimethyl-5-(6-phenylpyridazin-3-yl)-5-aza-2-azoniabicyclo[2.2.1]heptane ([H]A-585539) is a novel high-affinity α7 neuronal nicotinic acetylcholine receptor agonist. [, ] This radioligand was characterized for its binding properties in both rat and human brain tissue and displayed excellent binding characteristics. [, ]

Relevance: This compound shares the 6-phenylpyridazin-3-yl group with 4-ethoxy-N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide. [, ] Despite the presence of different functional groups on the pyridazine ring (phenyl vs. ethylsulfonyl), the shared core structure demonstrates a structural relationship between these compounds. [, ]

N-[3-chloro-4-[[[2-(methylamino)-6-(2-pyridinyl)-4-pyrimidinyl]amino]methyl]phenyl]methanesulfonamide (GPR39-C3)

Compound Description: N-[3-chloro-4-[[[2-(methylamino)-6-(2-pyridinyl)-4-pyrimidinyl]amino]methyl]phenyl]methanesulfonamide (GPR39-C3) is a compound previously described as a "GPR39-selective" agonist. [] It was used in a study investigating the activity of novel GPR39 agonists identified through small-molecule screening. []

Relevance: Although not directly structurally related to 4-ethoxy-N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide, GPR39-C3 was used as a benchmark compound in a study that explored the signaling of related GPR39 agonists, highlighting the significance of research related to this receptor target. []

3-(4-chloro-2-fluorobenzyl)-2-methyl-N-(3-methyl-1H-pyrazol-5-yl)-8-(morpholinomethyl)imidazo[1,2-b]pyridazin-6-amine (LY2784544)

Compound Description: 3-(4-chloro-2-fluorobenzyl)-2-methyl-N-(3-methyl-1H-pyrazol-5-yl)-8-(morpholinomethyl)imidazo[1,2-b]pyridazin-6-amine (LY2784544) was initially identified as a kinase inhibitor but later discovered to be a novel GPR39 agonist. [] Its signaling properties were characterized and compared with GPR39-C3, revealing a potential for probe-dependent and pathway-dependent allosteric modulation by zinc. []

1H-benzimidazole-4-carboxylic acid, 2-methyl-1-[[2-methyl-3-(trifluoromethyl)phenyl]methyl]-6-(4-morpholinyl)- (GSK2636771)

Compound Description: 1H-benzimidazole-4-carboxylic acid, 2-methyl-1-[[2-methyl-3-(trifluoromethyl)phenyl]methyl]-6-(4-morpholinyl)- (GSK2636771) is another compound originally characterized as a kinase inhibitor but later recognized as a novel GPR39 agonist. [] Its signaling profile, similar to LY2784544, demonstrated potential for allosteric modulation by zinc. []

Relevance: Despite its distinct structure from 4-ethoxy-N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide, this compound is grouped within the same research context due to its newly identified activity as a GPR39 agonist. []

5-(6-[(3R)-1-azabicyclo[2,2,2]oct-3-yloxy]pyridazin-3-yl)-1H-indole (ABT-107)

Compound Description: 5-(6-[(3R)-1-azabicyclo[2,2,2]oct-3-yloxy]pyridazin-3-yl)-1H-indole (ABT-107) is a selective high-affinity α7 neuronal nicotinic acetylcholine receptor agonist. [] Its pharmacological profile was extensively characterized in vitro, demonstrating its potential as a tool for investigating the roles of α7 nAChRs in pharmacological studies. []

Relevance: This compound shares the pyridazine ring system with 4-ethoxy-N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide, suggesting a structural link. Notably, ABT-107 targets the same receptor subtype as (1S,4S)-2,2-dimethyl-5-(6-phenylpyridazin-3-yl)-5-aza-2-azoniabicyclo[2.2.1]heptane ([H]A-585539), highlighting the importance of pyridazine-containing compounds in α7 nAChR research. []

N-(6-phenylpyridazin-3-yl)-pyrazole derivatives

Compound Description: A series of N-(6-phenylpyridazin-3-yl)-pyrazole derivatives were synthesized and evaluated for their antimicrobial activity. [] These compounds exhibited varying degrees of antimicrobial efficacy, with some showing significant activity compared to standard drugs. []

Relevance: This class of compounds shares the 6-phenylpyridazin-3-yl group with 4-ethoxy-N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide, demonstrating a clear structural relationship despite the difference in the substituent at position 6 of the pyridazine ring (phenyl vs. ethylsulfonyl). []

N-(6-phenylpyridazin-3-yl)-pyrazolo[3,4-d]pyrimidines

Compound Description: A series of N-(6-phenylpyridazin-3-yl)-pyrazolo[3,4-d]pyrimidines were synthesized as part of a research program focused on developing novel antimicrobial agents. [] These compounds, alongside the aforementioned N-(6-phenylpyridazin-3-yl)-pyrazole derivatives, were tested for their antimicrobial activity and showed promising results. []

Relevance: This class of compounds, similarly to the N-(6-phenylpyridazin-3-yl)-pyrazole derivatives, shares the 6-phenylpyridazin-3-yl group with 4-ethoxy-N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide. This shared structural motif highlights the importance of 6-substituted pyridazine derivatives in medicinal chemistry. []

N-acyclic nucleosides of N-(6-phenylpyridazin-3-yl)-pyrazoles and N-(6-phenylpyridazin-3-yl)-pyrazolo[3,4-d]pyrimidines

Compound Description: N-acyclic nucleosides were synthesized from the previously mentioned N-(6-phenylpyridazin-3-yl)-pyrazoles and N-(6-phenylpyridazin-3-yl)-pyrazolo[3,4-d]pyrimidines. [] These nucleosides were also evaluated for their antimicrobial activity, demonstrating the potential of pyridazine-based compounds in this therapeutic area. []

Relevance: These N-acyclic nucleosides are structurally related to 4-ethoxy-N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide through their common origin from pyridazine-based scaffolds. Although these compounds have more complex structures, their connection to the simpler pyridazine derivatives highlights the versatility of this chemical class in medicinal chemistry. []

Relevance: The compound shares the core structure of a substituted pyridazin-3-yl group with 4-ethoxy-N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide. Both compounds showcase the presence of substituted pyridazine rings within larger molecular frameworks, highlighting the potential for structural diversity within this class of compounds. []

Overview

N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-4-ethoxybenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a pyridazinyl moiety, an ethoxy group, and a sulfonamide functionality, which contribute to its chemical properties and biological activities.

Source: The compound can be sourced from chemical suppliers and research institutions focusing on organic synthesis and medicinal chemistry. It is often listed in chemical catalogs and databases such as PubChem, where detailed information about its structure and properties can be found.

Classification: N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-4-ethoxybenzamide can be classified as an organic compound, specifically within the categories of sulfonamides and amides. Its structure suggests potential pharmacological activity, making it a candidate for further research in drug development.

Synthesis Analysis

Methods

The synthesis of N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-4-ethoxybenzamide typically involves multi-step organic reactions. Key steps include:

  1. Formation of the Pyridazine Ring: The synthesis begins with the preparation of the pyridazine ring, which may involve condensation reactions between appropriate precursors.
  2. Introduction of the Ethanesulfonyl Group: The ethanesulfonyl moiety is introduced through sulfonation reactions, where the pyridazine derivative is treated with ethanesulfonyl chloride or a similar reagent.
  3. Aromatic Substitution: The phenyl ring is functionalized via nucleophilic aromatic substitution to introduce the 4-ethoxybenzamide structure.

Technical Details

The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yields and purity of the final product. For instance, polar aprotic solvents may be favored to facilitate nucleophilic substitutions.

Molecular Structure Analysis

Structure

The molecular structure of N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-4-ethoxybenzamide can be represented as follows:

C18H20N4O3S\text{C}_{18}\text{H}_{20}\text{N}_4\text{O}_3\text{S}

This indicates that the compound contains carbon, hydrogen, nitrogen, oxygen, and sulfur atoms arranged in a specific configuration that defines its chemical behavior.

Data

  • Molecular Weight: Approximately 364.44 g/mol
  • InChI Key: A unique identifier that can be used to search for the compound in databases.

The InChI representation provides a way to encode the molecular structure into a string format suitable for computational analysis.

Chemical Reactions Analysis

Types of Reactions

N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-4-ethoxybenzamide can undergo various chemical reactions:

  1. Oxidation: The sulfonamide group may be oxidized to form sulfoxides.
  2. Reduction: Reduction processes can convert the amide functionality into amines.
  3. Substitution Reactions: Electrophilic substitution on the aromatic rings allows for further functionalization.

Technical Details

Common reagents used in these reactions include:

  • Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation.
  • Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction.

Reaction conditions typically involve controlled temperatures and specific solvents to optimize yield and selectivity.

Mechanism of Action

The mechanism of action for N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-4-ethoxybenzamide involves its interaction with biological targets such as enzymes or receptors. The compound may modulate enzyme activity or receptor binding through competitive inhibition or allosteric effects.

Process

  1. Binding Affinity: The compound binds to specific sites on target proteins due to its structural complementarity.
  2. Biological Response: This binding can lead to downstream effects such as altered metabolic pathways or signal transduction processes.

Data regarding specific targets and pathways are essential for understanding its therapeutic potential.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in polar organic solvents such as dimethyl sulfoxide and methanol but may have limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reacts with strong acids or bases; care should be taken during handling.

Relevant data from studies on similar compounds suggest that modifications in structure can significantly impact these properties.

Applications

N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-4-ethoxybenzamide has several notable applications:

  1. Medicinal Chemistry: Investigated for its potential therapeutic effects against various diseases, particularly those involving enzyme modulation.
  2. Chemical Biology: Used as a biochemical probe to study interactions with biological macromolecules.
  3. Material Science: Explored for applications in developing new materials due to its unique chemical properties.

Research continues into optimizing this compound's efficacy and expanding its applications across different scientific domains.

Properties

CAS Number

1005294-35-8

Product Name

N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-4-ethoxybenzamide

IUPAC Name

4-ethoxy-N-[3-(6-ethylsulfonylpyridazin-3-yl)phenyl]benzamide

Molecular Formula

C21H21N3O4S

Molecular Weight

411.48

InChI

InChI=1S/C21H21N3O4S/c1-3-28-18-10-8-15(9-11-18)21(25)22-17-7-5-6-16(14-17)19-12-13-20(24-23-19)29(26,27)4-2/h5-14H,3-4H2,1-2H3,(H,22,25)

InChI Key

JKMCTHVVGZRBCT-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)S(=O)(=O)CC

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.